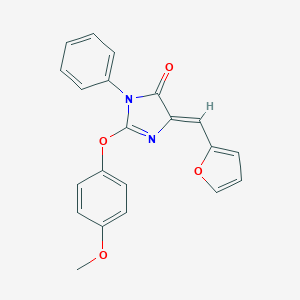
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as FMI, is a synthetic organic compound that belongs to the class of imidazoles. FMI has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, studies have shown that this compound binds to metal ions such as copper and zinc, leading to the formation of a complex that exhibits significant fluorescence enhancement. This compound also induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects
This compound exhibits significant biochemical and physiological effects. Studies have shown that this compound binds to metal ions such as copper and zinc, leading to the formation of a complex that exhibits significant fluorescence enhancement. This compound also induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways.
実験室実験の利点と制限
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its high selectivity and sensitivity for metal ion detection. This compound also exhibits significant anticancer activity, making it a promising candidate for the development of anticancer drugs. However, this compound has several limitations, including its low water solubility and limited stability in biological systems.
将来の方向性
Several future directions can be explored in the field of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one research. One of the significant future directions is the development of this compound-based sensors for the detection of metal ions in biological systems. Another future direction is the development of this compound-based anticancer drugs with improved efficacy and selectivity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its potential applications in metal ion detection and cancer research. This compound exhibits significant biochemical and physiological effects and has several advantages and limitations for lab experiments. Several future directions can be explored in the field of this compound research, including the development of this compound-based sensors and anticancer drugs.
合成法
The synthesis of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 4-methoxyphenol, 2-furaldehyde, and benzylamine in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography to obtain this compound in high yield. The structure of this compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound exhibits significant fluorescence enhancement upon binding to these metal ions, making it a useful tool for the detection of metal ions in biological systems.
This compound has also been studied for its potential applications in cancer research. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
特性
分子式 |
C21H16N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
(5Z)-5-(furan-2-ylmethylidene)-2-(4-methoxyphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C21H16N2O4/c1-25-16-9-11-17(12-10-16)27-21-22-19(14-18-8-5-13-26-18)20(24)23(21)15-6-3-2-4-7-15/h2-14H,1H3/b19-14- |
InChIキー |
WXVMNRPCLTXZRZ-RGEXLXHISA-N |
異性体SMILES |
COC1=CC=C(C=C1)OC2=N/C(=C\C3=CC=CO3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)OC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)OC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295821.png)
![(6Z)-6-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295822.png)
![5-imino-2-isopropyl-6-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295823.png)
![5-imino-2-isopropyl-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295824.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295825.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295826.png)
![4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295827.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295828.png)
![(6Z)-5-imino-2-isopropyl-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295830.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
